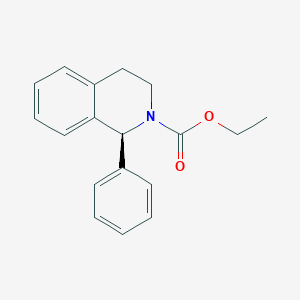

(S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-2-21-18(20)19-13-12-14-8-6-7-11-16(14)17(19)15-9-4-3-5-10-15/h3-11,17H,2,12-13H2,1H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKVDRQVNMALLN-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=CC=CC=C2C1C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N1CCC2=CC=CC=C2[C@@H]1C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648962 | |

| Record name | Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180468-42-2 | |

| Record name | Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 180468-42-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS number 180468-42-2

CAS Number: 180468-42-2

Abstract

This technical guide provides a comprehensive overview of (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key chiral intermediate in the synthesis of Solifenacin.[1][2][3] Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[4][5] This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical manufacturing. It details the chemical and physical properties, provides an experimental protocol for its synthesis, and outlines its role in the synthesis of Solifenacin. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound is a chiral molecule with a well-defined stereochemistry that is crucial for its application in the stereospecific synthesis of Solifenacin.[1] While extensive experimental data is not widely available in the literature, a combination of data from various chemical suppliers and computational models provides a good profile of the compound.

Chemical Identifiers

| Identifier Type | Value | Source |

| CAS Number | 180468-42-2 | [1][2] |

| Molecular Formula | C₁₈H₁₉NO₂ | [1] |

| Molecular Weight | 281.35 g/mol | [1] |

| IUPAC Name | ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | [5] |

| Synonyms | (1S)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarboxylic Acid Ethyl Ester, Solifenacin Related Compound 6, Solifenacin Ethyl Ester Impurity | [2][4] |

| InChI | InChI=1S/C18H19NO2/c1-2-21-18(20)19-13-12-14-8-6-7-11-16(14)17(19)15-9-4-3-5-10-15/h3-11,17H,2,12-13H2,1H3/t17-/m0/s1 | [6] |

| SMILES | CCOC(=O)N1CCc2ccccc2[C@@H]1c3ccccc3 | [6] |

Physical Properties

| Property | Value | Notes |

| Appearance | Colorless to pale yellow sticky oil | [7] |

| Purity | ≥95% - ≥98% | Varies by supplier.[1][5] |

| Storage Temperature | 2-8°C | [5] |

| Boiling Point | 412.2 ± 44.0 °C | Predicted |

| Density | 1.145 g/cm³ | Predicted |

| LogP | 3.7906 | Computed |

Note: Experimental physical properties such as melting point and boiling point are not consistently reported in the available literature. The provided boiling point and density are predicted values.

Synthesis of this compound

The synthesis of the title compound is a critical step in the overall manufacturing process of Solifenacin. The following experimental protocol is based on methodologies described in the patent literature.

Experimental Protocol

Reaction: Acylation of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with ethyl chloroformate.

Materials:

-

(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

-

Toluene

-

Sodium carbonate

-

Ethyl chloroformate

-

Water

Procedure:

-

Charge a round bottom flask with (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (50 g) and toluene (500 ml).

-

Stir the mixture for approximately 10 minutes at room temperature.

-

Cool the reaction mass to 0°C.

-

Add sodium carbonate (27.8 g) to the cooled mixture.

-

Slowly add ethyl chloroformate (21.15 ml) to the reaction mass, maintaining the temperature between 2°C and 3°C.

-

After the addition is complete, allow the reaction mass to warm to approximately 28°C and maintain for about 2 hours.

-

Monitor the reaction completion using thin-layer chromatography (TLC).

-

Upon completion, wash the combined organic layer with water (2 x 180 ml).

-

Distill the organic layer completely at about 55°C under vacuum (300 mm Hg) to yield the title compound as an oil (yield: 20.2 g).

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Role in the Synthesis of Solifenacin

This compound serves as a crucial activated intermediate for the introduction of the quinuclidinyl moiety to form Solifenacin.[1]

Conversion to Solifenacin

The conversion involves a transesterification reaction with (R)-3-quinuclidinol. This reaction is typically carried out in the presence of a strong base, such as sodium hydride, in a suitable solvent like toluene. The ethanol generated as a byproduct is often removed azeotropically to drive the reaction to completion.

Solifenacin Synthesis Pathway

Caption: Conversion of the title compound to Solifenacin.

Biological Activity and Safety

As a synthetic intermediate, this compound is not intended for direct biological or therapeutic use. Its primary relevance is in the context of the synthesis of the active pharmaceutical ingredient, Solifenacin.[2] While no specific studies on the biological activity of this intermediate were identified, it is important to note that structurally related 1-phenyl-1,2,3,4-tetrahydroisoquinoline compounds have been investigated as potential tubulin polymerization inhibitors.[8]

The compound is classified as a potential skin and eye irritant and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this chemical.

Spectral Data

Conclusion

This compound is a pivotal intermediate in the chemical synthesis of Solifenacin. Its stereochemistry is fundamental to achieving the desired chirality of the final active pharmaceutical ingredient. This guide has summarized the available chemical and physical data, provided a detailed experimental protocol for its synthesis, and illustrated its role in the manufacturing of Solifenacin. Further research to fully characterize the experimental physical and spectral properties of this compound would be beneficial for the scientific community.

References

- 1. scbt.com [scbt.com]

- 2. ias.ac.in [ias.ac.in]

- 3. rsc.org [rsc.org]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. Ethyl (1S)-1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate [lgcstandards.com]

- 7. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H11NO3 | CID 220876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | C18H19NO2 | CID 25178885 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2-carboxylate is a chiral molecule of significant interest in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of Solifenacin, a muscarinic receptor antagonist used for the treatment of overactive bladder. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details its synthesis, and contextualizes its importance in medicinal chemistry. While extensive experimental data on the pure compound is not widely published, this document consolidates available information from patents, supplier specifications, and chemical databases to serve as a valuable resource for professionals in drug discovery and development.

Compound Identification and Properties

Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2-carboxylate is a derivative of tetrahydroisoquinoline, featuring a phenyl group at the 1-position and an ethyl carbamate at the nitrogen atom.

Physical and Chemical Data

The physical and chemical properties are summarized in the tables below. It is important to note that some of the data, particularly the boiling point, are predicted values and should be confirmed by experimental analysis.

Table 1: Compound Identification

| Parameter | Value |

| CAS Number | 180468-42-2[1][2] |

| Molecular Formula | C₁₈H₁₉NO₂[1][3] |

| Molecular Weight | 281.35 g/mol [1] |

| IUPAC Name | ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate[3] |

| Synonyms | (1S)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarboxylic Acid Ethyl Ester, Solifenacin Ethyl Ester Impurity |

Table 2: Physical Properties

| Property | Value | Notes |

| Appearance | Colorless to Pale Yellow Sticky Oil[1] | Based on supplier data |

| Boiling Point | 412.2 ± 44.0 °C | Predicted value |

| Melting Point | Not applicable | Assumed to be a liquid at standard temperature and pressure |

| Solubility | Slightly soluble in Chloroform, DMSO, Ethanol, Methanol | Qualitative data from suppliers |

Spectral Data

Synthesis and Experimental Protocols

The primary route for the synthesis of ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2-carboxylate involves the reaction of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with ethyl chloroformate. This reaction is a standard procedure for the formation of a carbamate from a secondary amine.

Reaction Scheme

General Experimental Protocol

The following is a generalized procedure based on established chemical principles and patent literature.

Materials and Reagents:

-

(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

-

Ethyl chloroformate

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Toluene)

-

A suitable base (e.g., Triethylamine, Pyridine)

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and the base in the anhydrous aprotic solvent.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add ethyl chloroformate to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by adding deionized water.

-

Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), deionized water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2-carboxylate.

Role in Drug Development and Logical Relationships

Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2-carboxylate is not known to possess significant direct biological activity itself. Its primary importance lies in its role as a direct precursor to Solifenacin. The following diagram illustrates the synthetic relationship and the subsequent mechanism of action of Solifenacin.

Diagram 1. Synthesis of Solifenacin and its Mechanism of Action.

Conclusion

Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2-carboxylate is a vital building block in pharmaceutical synthesis, particularly for the production of Solifenacin. While detailed public data on its physical and spectral properties are scarce, this guide consolidates the available information to provide a solid foundation for researchers and developers. The synthetic protocol outlined, along with an understanding of its role in the broader context of drug development, underscores the importance of this intermediate. For any quantitative applications or structural elucidation, direct experimental analysis or consultation of supplier-provided data is essential.

References

The Core of Tubulin Inhibition: An In-Depth Technical Guide to 1-Phenyl-3,4-dihydroisoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 1-phenyl-3,4-dihydroisoquinoline derivatives, a promising class of compounds with significant therapeutic potential. This document details their primary anticancer mechanism via tubulin polymerization inhibition, alongside other notable biological interactions, including enzyme inhibition and receptor modulation. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction to 1-Phenyl-3,4-dihydroisoquinoline Derivatives

1-Phenyl-3,4-dihydroisoquinolines are a class of synthetic heterocyclic compounds that have garnered considerable attention in medicinal chemistry. Their rigid structure, featuring a phenyl ring attached to a dihydroisoquinoline core, serves as a versatile scaffold for the development of potent and selective therapeutic agents. The primary focus of research on these derivatives has been their profound cytotoxic effects on a wide range of cancer cell lines.

Primary Biological Activity: Anticancer Effects via Tubulin Polymerization Inhibition

A significant body of research has identified the primary mechanism of anticancer activity for many 1-phenyl-3,4-dihydroisoquinoline derivatives as the inhibition of tubulin polymerization.[1][2][3] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton, playing a vital role in cell division, intracellular transport, and the maintenance of cell shape.[1] By binding to tubulin, these derivatives disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to mitotic arrest and subsequent induction of apoptosis (programmed cell death) in cancer cells.[1]

Quantitative Data: Cytotoxicity and Tubulin Polymerization Inhibition

The following tables summarize the in vitro efficacy of various 1-phenyl-3,4-dihydroisoquinoline and related derivatives, providing key data points for their cytotoxicity against cancer cell lines and their direct inhibition of tubulin polymerization.

Table 1: Cytotoxicity (IC50, µM) of 1-Phenyl-3,4-dihydroisoquinoline Derivatives against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 21 | CEM Leukemia | 4.10 | [3] |

| Compound 32 | CEM Leukemia | 0.64 | [3] |

| N-Tosyl-1,2,3,4-tetrahydroisoquinoline 4f | HepG2 | 22.70 | |

| N-Tosyl-1,2,3,4-tetrahydroisoquinoline 4k | HuCCA-1 | 10.32 | |

| N-Tosyl-1,2,3,4-tetrahydroisoquinoline 4k | A-549 | 11.54 |

Note: The data presented is a selection from various sources to illustrate the range of activity. For a comprehensive list of all derivatives and their activities, please refer to the cited literature.

Table 2: Tubulin Polymerization Inhibition by 1-Phenyl-3,4-dihydroisoquinoline Derivatives

| Compound | Assay Type | IC50 (µM) | Reference |

| Compound 5n | Tubulin Polymerization Assay | Not explicitly stated, but identified as a potent inhibitor | [2] |

| Compound 32 | Tubulin Polymerization Assay | Confirmed to inhibit tubulin polymerization | [3] |

Signaling Pathway from Tubulin Inhibition to Apoptosis

The inhibition of tubulin polymerization by 1-phenyl-3,4-dihydroisoquinoline derivatives triggers a cascade of signaling events, ultimately leading to apoptosis. The disruption of microtubule dynamics activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[1] Prolonged activation of the SAC due to persistent microtubule disruption leads to cell cycle arrest in the G2/M phase.[1] This arrest prevents the cell from proceeding through mitosis with a defective mitotic spindle. Subsequently, the cell is directed towards the intrinsic apoptotic pathway, characterized by the activation of caspases and, ultimately, programmed cell death.[1] Key proteins involved in this pathway include the Bcl-2 family of proteins, which regulate the permeabilization of the mitochondrial outer membrane.[1]

Other Notable Biological Activities

Beyond their well-documented anticancer effects, derivatives of the 1-phenyl-dihydroisoquinoline and related tetrahydroisoquinoline scaffolds have been shown to interact with other biological targets, suggesting a broader therapeutic potential.

Monoamine Oxidase (MAO) and Cholinesterase Inhibition

Certain (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been evaluated for their inhibitory activity against monoamine oxidases (MAO-A and MAO-B) and cholinesterases (acetylcholinesterase - AChE, and butyrylcholinesterase - BChE).[4] These enzymes are critical in the regulation of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative disorders and depression.[4]

Table 3: Monoamine Oxidase (MAO) and Butyrylcholinesterase (BChE) Inhibition by (S)-1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide Derivatives

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | BChE Inhibition (%) at 100 µM | Reference |

| 2d | 1.38 | > 100 | Not Active | [4] |

| 2j | 2.48 | > 100 | Not Active | [4] |

| 2i | 10.45 | 11.23 | 35.2 | [4] |

| 2p | 12.34 | 10.56 | 45.3 | [4] |

| 2t | 15.67 | 13.45 | 55.0 | [4] |

| 2v | 11.78 | 12.89 | 48.7 | [4] |

Note: None of the tested compounds showed inhibitory activity against AChE.[4]

Dopamine and Estrogen Receptor Modulation

Derivatives of the closely related 1-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold have been investigated for their ability to modulate dopamine and estrogen receptors.

-

Dopamine Receptor Binding: Certain analogs have been synthesized and evaluated as D1 dopamine antagonists. Receptor affinity is typically assessed through competition for [3H]SCH23390 binding sites in rat striatal membranes.

-

Estrogen Receptor (ER) Modulation: A series of tetrahydroisoquinoline-N-phenylamide derivatives have been designed and tested for their binding affinities and antagonistic activities against the estrogen receptor.[5] For instance, one compound exhibited a higher relative binding affinity than tamoxifen, a well-known ER antagonist used in breast cancer therapy.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. This conversion is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria. The insoluble formazan crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells in triplicate.

-

Include untreated controls (medium only) and vehicle controls (medium with the highest concentration of the solvent used to dissolve the compounds).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C.

-

-

Solubilization:

-

After incubation, add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

-

Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit or enhance the polymerization of tubulin into microtubules in vitro.

Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering (turbidity). The change in absorbance at 340 nm is measured over time.

Protocol:

-

Reagent Preparation:

-

Reconstitute purified tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2 mM MgCl2).

-

Prepare a stock solution of GTP in the same buffer.

-

Prepare stock solutions of the test compounds and a positive control (e.g., colchicine) in a suitable solvent (e.g., DMSO).

-

-

Assay Setup (in a 96-well plate):

-

Pre-warm the microplate reader to 37°C.

-

On ice, add the test compounds, control compounds, or vehicle to the appropriate wells.

-

Initiate the polymerization reaction by adding the tubulin solution containing GTP to each well.

-

-

Data Acquisition:

-

Immediately place the plate in the pre-warmed microplate reader.

-

Measure the absorbance at 340 nm every minute for a set period (e.g., 60 minutes).

-

-

Data Analysis:

-

Plot the absorbance against time for each condition.

-

The inhibitory effect of a compound is determined by the reduction in the rate and extent of tubulin polymerization compared to the vehicle control.

-

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to measure the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Principle: The assay is based on the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.[6]

Protocol:

-

Reagent Preparation:

-

Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).

-

Prepare a solution of DTNB in the buffer.

-

Prepare a solution of the substrate (acetylthiocholine iodide or butyrylthiocholine iodide) in deionized water.

-

Prepare a solution of the enzyme (AChE or BChE) in the buffer.

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add the phosphate buffer, enzyme solution, and the test compound solution (or solvent for control).

-

Pre-incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the DTNB solution followed by the substrate solution to all wells.

-

Immediately start monitoring the increase in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per minute).

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control.

-

Experimental and logical Workflows

The following diagram illustrates a typical workflow for the initial screening and characterization of 1-phenyl-3,4-dihydroisoquinoline derivatives.

Conclusion

1-Phenyl-3,4-dihydroisoquinoline derivatives represent a highly promising scaffold in drug discovery. Their primary mode of action as potent inhibitors of tubulin polymerization positions them as strong candidates for the development of novel anticancer agents. Furthermore, the exploration of their activity on other biological targets, such as MAO, cholinesterases, and various receptors, opens up avenues for their potential application in treating a wider range of diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Identification of a series of tetrahydroisoquinoline derivatives as potential therapeutic agents for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

Technical Guide: Spectroscopic and Synthetic Profile of (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate in the synthesis of the pharmaceutical agent Solifenacin. This document details the available spectroscopic data (NMR, IR, MS), outlines experimental protocols for its synthesis and characterization, and presents a visual representation of its synthetic workflow.

Core Spectroscopic Data

This compound is a chiral molecule with the chemical formula C₁₈H₁₉NO₂ and a molecular weight of 281.35 g/mol .[1][2] The following tables summarize the key spectroscopic data for this compound.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | 7.35-7.15 | m | - | Aromatic-H |

| 6.50 | s | - | H-1 | |

| 4.20-4.00 | m | - | N-CH₂ (H-3) | |

| 4.10 | q | 7.1 | O-CH₂-CH₃ | |

| 2.90-2.70 | m | - | Ar-CH₂ (H-4) | |

| 1.15 | t | 7.1 | O-CH₂-CH₃ | |

| ¹³C NMR | 155.5 | - | - | C=O (Carbamate) |

| 141.0, 137.5, 134.0 | - | - | Aromatic Quaternary-C | |

| 129.0, 128.5, 128.0, 127.5, 126.5, 126.0 | - | - | Aromatic-CH | |

| 61.5 | - | - | O-CH₂ | |

| 59.0 | - | - | C-1 | |

| 42.0 | - | - | C-3 | |

| 29.0 | - | - | C-4 | |

| 14.5 | - | - | CH₃ |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and experimental conditions.

Table 2: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3060-3030 | Medium | Aromatic C-H Stretch |

| ~2975, ~2930 | Medium | Aliphatic C-H Stretch |

| ~1700 | Strong | C=O Stretch (Carbamate) |

| ~1600, ~1490, ~1450 | Medium-Strong | Aromatic C=C Stretch |

| ~1420 | Medium | C-N Stretch |

| ~1230 | Strong | C-O Stretch |

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | m/z (Mass-to-Charge Ratio) | Assignment |

| Electrospray (ESI+) | 282.1494 | [M+H]⁺ |

| 304.1313 | [M+Na]⁺ |

Experimental Protocols

Synthesis of this compound

This procedure outlines a common method for the N-alkoxycarbonylation of the precursor, (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Materials:

-

(S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

-

Ethyl chloroformate

-

Anhydrous toluene

-

Triethylamine (or another suitable base)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in anhydrous toluene.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine to the solution.

-

Slowly add ethyl chloroformate dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Parameters: Employ proton decoupling. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a thin film of the compound on a KBr or NaCl plate by dissolving a small amount of the sample in a volatile solvent (e.g., dichloromethane), applying the solution to the plate, and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.

-

Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts like [M+Na]⁺.

Mandatory Visualizations

Synthetic Workflow Diagram

The following diagram illustrates a typical synthetic pathway for the preparation of this compound.

Caption: Synthetic pathway to the target compound.

Spectroscopic Analysis Workflow

This diagram outlines the general workflow for the spectroscopic characterization of the synthesized compound.

Caption: Workflow for spectroscopic analysis.

References

The Inner Workings of a Versatile Scaffold: A Technical Guide to the Mechanism of Action of Tetrahydroisoquinoline-Based Enzyme Inhibitors

For Immediate Release

A Deep Dive into the Aromatic World of Tetrahydroisoquinolines and Their Potent Enzyme Inhibition

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the mechanism of action of tetrahydroisoquinoline (THIQ)-based enzyme inhibitors. This in-depth whitepaper explores the diverse inhibitory activities of the THIQ scaffold, a privileged structure in medicinal chemistry, against a wide array of enzymatic targets crucial in various disease pathologies. The guide provides a wealth of quantitative data, detailed experimental protocols, and novel visualizations of the complex signaling pathways involved.

The 1,2,3,4-tetrahydroisoquinoline core is a foundational element in numerous natural products and synthetic compounds that exhibit a broad spectrum of biological activities.[1][2][3][4] This versatility has positioned THIQ derivatives as promising candidates in the development of novel therapeutics for conditions ranging from neurodegenerative disorders to cancer.[1][5][6] This guide synthesizes the current understanding of how these molecules interact with and inhibit key enzymes at a molecular level.

A Multi-Target Inhibitory Profile

Tetrahydroisoquinoline-based compounds have demonstrated inhibitory activity against a diverse range of enzymes, playing critical roles in cellular function and disease progression.

Monoamine Oxidase (MAO)

Certain THIQ analogues, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), are known inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of key neurotransmitters like dopamine, serotonin, and norepinephrine.[7][8] Inhibition of MAO by these compounds leads to an increase in the synaptic availability of these neurotransmitters, underpinning their potential as antidepressants and neuroprotective agents.[7][8] The inhibitory potency of various THIQ analogues against MAO-A has been reported, with IC50 values in the micromolar range.[9]

Poly(ADP-ribose) Polymerase (PARP)

Novel 1-oxo-3,4-dihydroisoquinoline-4-carboxamides have been designed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.[10][11] By blocking PARP activity, these THIQ derivatives can induce synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations, making them promising anticancer agents.[11]

Cholinesterases (AChE and BChE)

Tetrahydroisoquinoline derivatives have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that hydrolyze the neurotransmitter acetylcholine.[12][13] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. Kinetic studies have revealed that some of these compounds exhibit a mixed-mode of inhibition against both enzymes.[3]

Other Key Enzyme Targets

The inhibitory spectrum of the THIQ scaffold extends to several other critical enzymes:

-

Prolyl Oligopeptidase (POP): A cytosolic serine peptidase implicated in neuropsychiatric disorders.[14]

-

Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2): Both are important targets in cancer therapy.[15][16]

-

Factor Xa: A key enzyme in the blood coagulation cascade, making its inhibitors potential anticoagulants.[17][18]

Quantitative Analysis of Inhibitory Potency

The following tables summarize the inhibitory activities of various tetrahydroisoquinoline derivatives against their respective enzyme targets, providing a comparative overview of their potency.

| Enzyme Target | THIQ Derivative Class | IC50 / Ki Value | Reference |

| Monoamine Oxidase A (MAO-A) | Dopamine Analogues | 10⁻⁵ - 10⁻³ M (IC50) | [9] |

| Prolyl Oligopeptidase | Californidine | 55.6 ± 3.5 μM (IC50) | [14] |

| Dihydrosanquinarine | 99.1 ± 7.6 μM (IC50) | [14] | |

| Corypalmine | 128.0 ± 10.5 μM (IC50) | [14] | |

| N-methyllaurotetanine | 135.0 ± 11.7 μM (IC50) | [14] | |

| Poly(ADP-ribose) Polymerase 1 (PARP1) | 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides | Varies (Lead compounds show significant inhibition) | [10][11] |

| Dihydrofolate Reductase (DHFR) | Compound 8d | 0.199 µM (IC50) | [16] |

| Cyclin-Dependent Kinase 2 (CDK2) | Compound 7e | 0.149 µM (IC50) | [16][19] |

| Acetylcholinesterase (AChE) | THQ-isoxazoline hybrid 5n | 4.24 µM (IC50) | [12][13] |

| Butyrylcholinesterase (BChE) | THQ-isoxazoline hybrid 6aa | 3.97 µM (IC50) | [12][13] |

| Factor Xa | (2-amidino-1,2,3,4-tetrahydro-isoquinolin-7-yloxy)phenylacetic acid derivatives | 21-55 nM (Ki) for most potent compounds | [17][18] |

| THIQ3CA dicarboxamide 23 | 28 µM (Ki) | [20][21] | |

| THIQ3CA dicarboxamide 47 | 135 nM (Ki) | [20][21] |

Visualizing the Mechanism of Action

To elucidate the complex biological processes involved, the following diagrams illustrate key signaling pathways and experimental workflows.

Figure 1: Mechanism of MAO inhibition by tetrahydroisoquinolines.

Figure 2: Experimental workflow for screening THIQ-based PARP inhibitors.

Detailed Experimental Protocols

This guide provides detailed, step-by-step protocols for key enzyme inhibition assays to enable researchers to replicate and build upon existing findings.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This assay quantifies MAO activity by measuring the production of hydrogen peroxide, a byproduct of monoamine oxidation.

Materials:

-

Recombinant human MAO-A or MAO-B

-

MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Substrate (e.g., p-Tyramine)

-

Fluorogenic Probe (e.g., Amplex® Red)

-

Horseradish Peroxidase (HRP)

-

Tetrahydroisoquinoline test compounds

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of the tetrahydroisoquinoline test compounds in MAO Assay Buffer.

-

In a 96-well plate, add the test compound dilutions.

-

Add the MAO enzyme (MAO-A or MAO-B) to each well and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Prepare a reaction mixture containing the substrate, fluorogenic probe, and HRP in MAO Assay Buffer.

-

Initiate the enzymatic reaction by adding the reaction mixture to each well.

-

Immediately begin kinetic measurement of fluorescence intensity (e.g., excitation at 530-560 nm, emission at 585-595 nm) at 37°C for a specified duration.

-

Calculate the rate of reaction (slope of the fluorescence versus time curve).

-

Determine the percent inhibition for each test compound concentration relative to a vehicle control and calculate the IC50 value.[8]

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Materials:

-

AChE or BChE enzyme

-

Phosphate Buffer (0.1 M, pH 8.0)

-

Substrate: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

-

Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Tetrahydroisoquinoline test compounds

-

96-well clear microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Prepare serial dilutions of the tetrahydroisoquinoline test compounds in Phosphate Buffer.

-

In a 96-well plate, add the test compound dilutions.

-

Add the AChE or BChE enzyme solution to each well.

-

Add the DTNB solution to each well.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate (ATCI or BTCI) to each well.

-

Immediately measure the absorbance at 412 nm in a kinetic mode for a set duration.

-

The rate of change in absorbance is proportional to the enzyme activity.

-

Calculate the percent inhibition for each test compound concentration and determine the IC50 value.[1][11][22][23]

PARP Inhibition Assay (Colorimetric)

This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP.

Materials:

-

Recombinant human PARP1 enzyme

-

Histone-coated 96-well plate

-

Activated DNA

-

Biotinylated NAD+

-

Streptavidin-HRP

-

Chemiluminescent or colorimetric HRP substrate

-

Tetrahydroisoquinoline test compounds

-

Wash Buffer

-

Microplate reader (luminometer or spectrophotometer)

Procedure:

-

Prepare serial dilutions of the tetrahydroisoquinoline test compounds.

-

Add the test compounds to the histone-coated wells.

-

Add the PARP enzyme and activated DNA to the wells.

-

Initiate the PARP reaction by adding biotinylated NAD+ and incubate.

-

Wash the wells to remove unincorporated biotinylated NAD+.

-

Add Streptavidin-HRP and incubate.

-

Wash the wells to remove unbound Streptavidin-HRP.

-

Add the HRP substrate and measure the resulting signal (luminescence or absorbance).

-

A decrease in signal indicates PARP inhibition.

-

Calculate the percent inhibition and IC50 values.[2][24][25][26]

The Structural Basis of Inhibition

The precise mechanism of inhibition by tetrahydroisoquinoline derivatives is often elucidated through structural biology techniques, primarily X-ray crystallography. Co-crystallization of THIQ inhibitors with their target enzymes has revealed key molecular interactions within the active site. For instance, molecular modeling studies based on X-ray structures of Factor Xa have shown that the tetrahydroisoquinoline moiety can occupy the S1 pocket of the enzyme, while other parts of the inhibitor can interact with the S4 site, explaining the high affinity and selectivity of these compounds.[17][18] Similarly, understanding the binding modes of THIQ analogues in the active sites of enzymes like PARP and cholinesterases is crucial for structure-based drug design and the development of next-generation inhibitors with improved potency and selectivity.

Conclusion

The tetrahydroisoquinoline scaffold represents a remarkably versatile platform for the design of potent and selective enzyme inhibitors. The diverse range of enzymes targeted by THIQ derivatives highlights their potential in addressing a multitude of diseases. This technical guide provides a foundational resource for researchers in the field, offering a comprehensive overview of the mechanisms of action, quantitative inhibitory data, detailed experimental protocols, and visual representations of the underlying biology. Further exploration of this privileged scaffold is poised to yield novel therapeutic agents with significant clinical impact.

References

- 1. benchchem.com [benchchem.com]

- 2. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. Anti-Xa Assays [practical-haemostasis.com]

- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 6. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 7. CDK2/CyclinA2 Kinase Enzyme System Application Note [worldwide.promega.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. promega.com [promega.com]

- 11. Inhibition of acetylcholinesterase [bio-protocol.org]

- 12. benchchem.com [benchchem.com]

- 13. lancet.co.za [lancet.co.za]

- 14. scispace.com [scispace.com]

- 15. Anti-Xa | HE [hematology.mlsascp.com]

- 16. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. media.cellsignal.com [media.cellsignal.com]

- 18. Tetrahydro-isoquinoline-based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Potent Direct Inhibitors of Factor Xa Based on the Tetrahydroisoquinoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. bmglabtech.com [bmglabtech.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Initial Synthesis of Chiral 1-Substituted-1,2,3,4-Tetrahydroisoquinolines

Audience: Researchers, Scientists, and Drug Development Professionals

Core Content: This guide details the primary synthetic routes for obtaining chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines (THIQs), a core scaffold in numerous natural products and pharmaceutical agents. The focus is on asymmetric strategies that establish the critical C1 stereocenter. Key methodologies, including asymmetric reduction of dihydroisoquinolines, classic named reactions adapted for stereocontrol, and the use of chiral auxiliaries, are presented with quantitative data and detailed experimental protocols.

Introduction

Optically active 1-substituted-1,2,3,4-tetrahydroisoquinolines (THIQs) are recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in a wide array of biologically active alkaloids and synthetic drugs.[1][2] The stereochemistry at the C1 position is often crucial for their pharmacological activity, making the development of efficient enantioselective syntheses a significant focus of chemical research.[2][3] These methods are vital for accessing important pharmaceutical agents like the muscarinic receptor antagonist Solifenacin and precursors to complex alkaloids such as morphinans and protoberberines.[3][4]

This technical guide provides a comprehensive overview of the principal initial strategies for the asymmetric synthesis of these valuable compounds, emphasizing methods that are both efficient and highly stereoselective. The core approaches discussed include the asymmetric reduction of prochiral precursors, diastereoselective named reactions, and chiral auxiliary-mediated syntheses.

Asymmetric Reduction of Prochiral Dihydroisoquinolines

One of the most direct and atom-economical strategies for synthesizing chiral THIQs is the asymmetric reduction of a prochiral 1-substituted-3,4-dihydroisoquinoline (DHIQ).[1][3][5] The DHIQ precursors are readily prepared via the classic Bischler-Napieralski reaction, which involves the acid-catalyzed cyclization of a β-phenylethylamide.[3][6][7][8] The subsequent enantioselective reduction of the C=N bond is the key step that introduces the C1 chirality.

This reduction can be achieved through two main catalytic methods: asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH).

Transition-Metal-Catalyzed Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation uses molecular hydrogen (H₂) as the reductant in the presence of a chiral transition-metal complex.[1] Iridium, Rhodium, and Ruthenium catalysts featuring chiral phosphine ligands have proven highly effective for this transformation, delivering excellent yields and enantioselectivities.[1][4]

Logical Workflow: Bischler-Napieralski Reaction followed by Asymmetric Hydrogenation

References

- 1. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction [mdpi.com]

- 2. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01413D [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bischler-Napieralski Reaction [organic-chemistry.org]

The Emergence of (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate as a Pivotal Pharmaceutical Intermediate

A Technical Guide for Researchers and Drug Development Professionals

(S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate , a chiral molecule with the CAS number 180468-42-2, has been identified as a crucial intermediate in the synthesis of Solifenacin.[1][2][3] Solifenacin is a competitive muscarinic receptor antagonist used in the treatment of overactive bladder.[1][3] This technical guide provides an in-depth overview of the synthesis, properties, and applications of this important pharmaceutical building block.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₈H₁₉NO₂ |

| Molecular Weight | 281.35 g/mol [2][4] |

| CAS Number | 180468-42-2[2][4] |

| Appearance | Colorless to Pale Yellow Sticky Oil |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires precise control of chirality. A common synthetic route involves the Bischler-Napieralski reaction to form the dihydroisoquinoline core, followed by chiral resolution and subsequent functionalization.

A key final step in a patented manufacturing process involves the reaction of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with an ethylating agent. This process has been shown to produce the target molecule with high yield and purity.

Quantitative Data for Synthesis

| Reaction Step | Reactants | Reagents | Product | Yield | Purity | Chiral Purity |

| Bischler-Napieralski Cyclization | N-(2-phenylethyl)benzamide | POCl₃, P₂O₅ | 1-phenyl-3,4-dihydroisoquinoline | High | - | - |

| Carboethoxylation | (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | Ethyl bromide, CO₂ | This compound | 84% | 98.4% (HPLC) | 99% |

Experimental Protocols

Step 1: Synthesis of 1-phenyl-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction

This reaction involves the cyclization of a β-arylethylamide, in this case, N-(2-phenylethyl)benzamide, using a dehydrating agent like phosphorus oxychloride (POCl₃) with phosphorus pentoxide (P₂O₅).[4][5]

Materials:

-

N-(2-phenylethyl)benzamide

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentoxide (P₂O₅)

-

Anhydrous dichloromethane (DCM)

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

To a solution of N-(2-phenylethyl)benzamide in anhydrous DCM, add POCl₃.

-

Reflux the mixture for 4 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in a 9:1 mixture of MeOH and water and cool to 0°C.

-

Carefully add NaBH₄ until the pH reaches 7.

-

Quench the reaction by the dropwise addition of saturated aqueous NH₄Cl.

-

Extract the product with DCM. The combined organic layers are then washed, dried, and concentrated to yield 1-phenyl-3,4-dihydroisoquinoline.

Step 2: Synthesis of this compound

This procedure outlines the carboethoxylation of the pre-resolved chiral amine.

Materials:

-

(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

-

Ethyl bromide

-

Carbon dioxide

-

Base (e.g., a non-nucleophilic base)

-

Organic solvent (e.g., Ethyl acetate)

-

Anhydrous sodium sulfate

Procedure:

-

In a suitable reaction vessel, dissolve (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in an organic solvent in the presence of a base.

-

Add ethyl bromide (1.1 g, 10 mmol).

-

Introduce carbon dioxide gas for 4.0 hours while maintaining the pressure at 0.1 MPa.

-

Filter the reaction mixture and evaporate the solvent under reduced pressure.

-

Add ethyl acetate to the residue and wash the organic phase with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford crude this compound.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons in the range of δ 7.0-7.4 ppm. The ethyl group will exhibit a quartet around δ 4.1-4.3 ppm and a triplet around δ 1.2-1.3 ppm. The protons on the dihydroisoquinoline core will appear as multiplets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester at approximately δ 165-175 ppm. Aromatic carbons will resonate in the δ 120-145 ppm region. The carbons of the ethyl group and the dihydroisoquinoline core will appear in the upfield region.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching band for the ester group around 1735-1750 cm⁻¹.[6] Aromatic C-H stretching vibrations are expected between 3000-3100 cm⁻¹, while aliphatic C-H stretches will be observed in the 2850-3000 cm⁻¹ region.[7] The C-O stretch of the ester will likely appear in the 1000-1300 cm⁻¹ range.[6]

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a molecular ion peak [M+H]⁺ at m/z 282.15.

Application in Pharmaceutical Synthesis

This compound is a key building block in the total synthesis of Solifenacin.[1][3] The specific stereochemistry at the C1 position is crucial for the pharmacological activity of the final drug product.

Mechanism of Action of Solifenacin

Solifenacin functions as a competitive antagonist of muscarinic acetylcholine receptors, with a higher affinity for the M3 subtype.[8] In the bladder, acetylcholine binding to M3 receptors is the primary driver of detrusor muscle contraction. By blocking this interaction, Solifenacin leads to relaxation of the bladder smooth muscle, thereby increasing bladder capacity and reducing the symptoms of overactive bladder.

Caption: Mechanism of action of Solifenacin.

Experimental Workflow

The overall synthesis involves a multi-step process, beginning with the formation of the dihydroisoquinoline core, followed by chiral resolution and final modification to yield the target intermediate.

Caption: Synthetic workflow.

References

- 1. rsc.org [rsc.org]

- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Bischler-Napieralski Reaction [organic-chemistry.org]

- 6. eng.uc.edu [eng.uc.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. grokipedia.com [grokipedia.com]

A Technical Guide to the Safety, Hazards, and Toxicity of Nabumetone

Compound Identification and Classification

Nabumetone is a non-acidic prodrug belonging to the NSAID class, used primarily for its anti-inflammatory, analgesic, and antipyretic properties in the treatment of osteoarthritis and rheumatoid arthritis[5][6][7]. Following administration, it undergoes rapid hepatic metabolism to its principal active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA), which is a potent inhibitor of prostaglandin synthesis[8][9].

GHS Hazard Identification

Nabumetone is classified under the Globally Harmonized System (GHS) with the following hazards.

Table 1: GHS Classification and Hazard Statements

| Classification | Code | Statement | Pictograms | Signal Word |

|---|---|---|---|---|

| Acute Toxicity - Oral | H302 | Harmful if swallowed. | Warning | |

| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child. | Warning | |

| Hazardous to the Aquatic Environment, Chronic Hazard | H410 | Very toxic to aquatic life with long lasting effects. | Warning |

Source:[10]

Precautionary Statements

Key precautionary statements associated with the handling and use of Nabumetone are summarized below.

Table 2: GHS Precautionary Statements

| Code | Statement |

|---|---|

| P201 | Obtain special instructions before use. |

| P202 | Do not handle until all safety precautions have been read and understood. |

| P264 | Wash thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P273 | Avoid release to the environment. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P308+P313 | IF exposed or concerned: Get medical advice/attention. |

| P391 | Collect spillage. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |

Source:[10]

Toxicological Profile

The toxicity of Nabumetone is primarily linked to the pharmacological effects of NSAIDs, including gastrointestinal, cardiovascular, and renal adverse events[11][12].

Acute Toxicity

Quantitative acute toxicity data are primarily available from animal studies.

Table 3: Acute Toxicity Data (LD50)

| Species | Route | Dose | Reference |

|---|---|---|---|

| Mouse | Oral | 4,290 mg/kg | [10] |

| Rat | Oral | 3,880 mg/kg | [10] |

| Rat | Oral | >2,000 mg/kg | [13][14] |

| Mouse | Intraperitoneal | 2,380 mg/kg | [10] |

| Rat | Intraperitoneal | 1,520 mg/kg | [10] |

| Mouse | Subcutaneous | >10 g/kg | [10] |

| Rat | Subcutaneous | >10 g/kg |[10] |

Organ-Specific Toxicity

-

Gastrointestinal (GI) Toxicity: As with other NSAIDs, Nabumetone carries a risk of serious GI adverse events, including bleeding, ulceration, and perforation of the stomach or intestines, which can occur without warning[11][12][15]. However, due to its non-acidic prodrug nature, it is associated with a lower risk of GI side effects compared to many other NSAIDs[16][17]. The cumulative incidence of peptic ulcers in long-term clinical trials was 0.5% at one year and 0.8% at two years[13][14].

-

Cardiovascular Toxicity: NSAIDs, including Nabumetone, can cause an increased risk of serious cardiovascular thrombotic events, myocardial infarction, and stroke[11][12][15]. The risk may be higher with prolonged use and in patients with pre-existing cardiovascular disease or risk factors[14][15]. It is contraindicated for peri-operative pain in the setting of coronary artery bypass graft (CABG) surgery[11][18].

-

Renal Toxicity: Long-term administration of NSAIDs can result in renal papillary necrosis and other kidney injuries[12]. Nabumetone should be used with caution in patients with renal impairment, and it is contraindicated in those with severe renal disease[9][14].

-

Hepatotoxicity: While rare, Nabumetone has been linked to idiosyncratic drug-induced liver injury[19]. Prospective studies indicate that 1% to 5% of patients may experience transient elevations in serum aminotransferase levels[19]. Clinically apparent liver injury with jaundice is uncommon[19].

Carcinogenicity, Mutagenesis, and Fertility

-

Carcinogenesis: In 2-year studies conducted in mice and rats, Nabumetone showed no statistically significant tumorigenic effect[11]. It is not listed as a carcinogen by IARC, NTP, or OSHA[10][18].

-

Mutagenesis: Nabumetone is not expected to be genotoxic[18].

-

Impairment of Fertility: Nabumetone is suspected of damaging fertility[10]. However, one study in rats showed it did not impair the fertility of males or females at doses of 320 mg/kg/day[11]. In humans, use may be associated with reversible infertility[20]. Use during pregnancy, particularly at 20 weeks or later, can cause fetal harm, including kidney problems and premature closure of the fetal ductus arteriosus[4][6][11].

Mechanism of Action and Associated Signaling Pathway

Nabumetone itself is a prodrug with poor ability to inhibit cyclooxygenase (COX) enzymes[4][5]. After absorption, it is rapidly metabolized in the liver to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA)[5][8][21]. 6-MNA is a potent, reversible inhibitor of both COX-1 and COX-2 enzymes[5][21]. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever[6][16]. The therapeutic effects of Nabumetone are attributed to the inhibition of prostaglandin synthesis by 6-MNA, with some evidence suggesting a preferential inhibition of COX-2 over COX-1, which may contribute to its improved gastrointestinal safety profile[4][5].

Experimental Protocols

Detailed experimental protocols for the specific toxicity studies cited are often proprietary or not fully published. However, the LD50 values presented in Table 3 would typically be determined using a standardized methodology, such as the OECD Test Guideline 423 for Acute Oral Toxicity (Acute Toxic Class Method).

Representative Protocol: Acute Oral Toxicity (Acute Toxic Class Method)

Objective: To determine the acute oral toxicity of a substance by assigning it to a toxicity class based on observed mortality. This method uses a stepwise procedure with a small number of animals per step.

Principle: A stepwise procedure is used with 3 animals of a single sex per step. The outcome of each step (mortality or survival) determines the next step:

-

Stop testing if a clear outcome is observed.

-

Administer a higher or lower dose to another group of animals.

-

Test animals of the other sex to confirm similar sensitivity.

Methodology:

-

Animal Selection: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females, are used. Animals are randomly assigned to treatment groups.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided ad libitum.

-

Preparation: Animals are fasted prior to dosing (e.g., overnight for rats). Water is still provided.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered is kept low (e.g., typically not exceeding 1 mL/100g body weight).

-

Starting Dose: The procedure starts with a dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The starting dose is selected based on any existing information about the substance's toxicity.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and CNS effects), and changes in body weight for at least 14 days.

-

Stepwise Procedure:

-

Step 1: Dose 3 animals at the starting dose.

-

Step 2 (if needed): Based on the number of mortalities in Step 1, the next step involves either dosing 3 more animals at a lower or higher dose level according to the guideline's flow chart.

-

Confirmation: The process is repeated using animals of the other sex to verify the classification.

-

-

Data Analysis: The outcome (mortality pattern at different dose levels) is used to assign the substance to a GHS category, which correlates with an LD50 value range.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Apocodeine | C18H19NO2 | CID 12545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (-)-Nornuciferine | C18H19NO2 | CID 197017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nabumetone - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Nabumetone? [synapse.patsnap.com]

- 6. drugs.com [drugs.com]

- 7. mobile.fpnotebook.com [mobile.fpnotebook.com]

- 8. Preclinical overview of nabumetone. Pharmacology, bioavailability, metabolism, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. What are the side effects of Nabumetone? [synapse.patsnap.com]

- 13. pdf.hres.ca [pdf.hres.ca]

- 14. aapharma.ca [aapharma.ca]

- 15. Nabumetone | Side Effects, Dosage, Uses, and More [healthline.com]

- 16. Nabumetone | C15H16O2 | CID 4409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Safety of the nonselective NSAID nabumetone : focus on gastrointestinal tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sciegenpharm.com [sciegenpharm.com]

- 19. Nabumetone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. my.clevelandclinic.org [my.clevelandclinic.org]

- 21. youtube.com [youtube.com]

A Comprehensive Guide to the Asymmetric Synthesis of N-Heterocycles for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of modern asymmetric strategies for the synthesis of chiral nitrogen-containing heterocycles (N-heterocycles). These structural motifs are of paramount importance in medicinal chemistry and drug discovery, forming the core of a vast number of FDA-approved drugs. This guide details key experimental protocols, presents comparative quantitative data for prominent catalytic systems, and visualizes complex reaction pathways and catalytic cycles to facilitate a deeper understanding of these transformative synthetic methodologies.

Introduction

Nitrogen-containing heterocycles are ubiquitous structural motifs in a vast array of natural products and pharmaceuticals.[1][2] The precise three-dimensional arrangement of atoms within these molecules is often critical for their biological activity, making the development of asymmetric synthetic methods to control their stereochemistry a central focus of modern organic chemistry. This guide explores the core strategies and experimental details for the enantioselective synthesis of several key classes of N-heterocycles, including pyrrolidines, piperidines, indolines, and tetrahydroquinolines, with a focus on their applications in the development of novel therapeutics.

Core Synthetic Strategies and Methodologies

The asymmetric synthesis of N-heterocycles is dominated by two major catalytic paradigms: transition-metal catalysis and organocatalysis. Each offers a unique set of advantages and substrate scope, providing a versatile toolkit for the synthetic chemist.

1. Asymmetric Synthesis of Pyrrolidines

The pyrrolidine ring is a fundamental structural unit found in numerous natural products and FDA-approved drugs.[3] Key asymmetric strategies for its construction include [3+2] cycloaddition reactions and intramolecular cyclization strategies.

a) [3+2] Cycloaddition of Azomethine Ylides

One of the most powerful methods for the stereocontrolled synthesis of polysubstituted pyrrolidines is the [3+2] cycloaddition of azomethine ylides with various olefinic partners.[2][4] This approach allows for the rapid construction of the pyrrolidine core with the simultaneous creation of multiple stereocenters.

Experimental Protocol: Asymmetric [3+2] Cycloaddition for Pyrrolidine Synthesis

This protocol is adapted from the work of Zhang and coworkers on the organocatalytic enantioselective [3+2] cycloaddition involving N-2,2-difluoroethylbenzothiophenone imines.[5]

-

Materials:

-

2-Arylidene-1,3-indandione (1.0 equiv)

-

N-2,2-difluoroethylbenzothiophenone imine (1.2 equiv)

-

Squaramide catalyst C9 (10 mol%)

-

Chloroform (CHCl₃)

-

-

Procedure:

-

To a dried reaction tube, add the 2-arylidene-1,3-indandione, N-2,2-difluoroethylbenzothiophenone imine, and squaramide catalyst C9.

-

Add chloroform as the solvent.

-

Stir the reaction mixture at the specified temperature (e.g., room temperature) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired dispiro[benzothiophenone-indandione-pyrrolidine] derivative.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.[5]

-

b) Intramolecular aza-Michael "Clip-Cycle" Strategy

A novel and efficient approach to substituted pyrrolidines involves a "clip-cycle" strategy, which utilizes an alkene metathesis to "clip" a tether onto a bis-homoallylic amine, followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid.[6]

Experimental Protocol: Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines

The following is a general procedure based on the 'clip-cycle' methodology.[6]

-

Materials:

-

Cbz-protected bis-homoallylic amine (1.0 equiv)

-

Thioacrylate (1.2 equiv)

-

Grubbs' second-generation catalyst (for metathesis)

-

Chiral phosphoric acid (CPA) catalyst (e.g., (R)-TRIP) (10 mol%)

-

Solvent (e.g., toluene)

-

-

Procedure:

-

Metathesis ("Clip"): In a reaction vessel, dissolve the Cbz-protected bis-homoallylic amine and thioacrylate in the solvent. Add the Grubbs' catalyst and stir the mixture at room temperature until the metathesis is complete (monitored by TLC or NMR).

-

Cyclization ("Cycle"): To the crude metathesis product, add the chiral phosphoric acid catalyst.

-

Stir the reaction mixture at the specified temperature until the cyclization is complete.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the enantioenriched pyrrolidine.

-

The enantiomeric excess is determined by chiral stationary phase HPLC.[6]

-

Quantitative Data for Asymmetric Pyrrolidine Synthesis

| Entry | Method | Catalyst | Substrate Scope | Yield (%) | ee (%) | dr | Reference |

| 1 | [3+2] Cycloaddition | Squaramide C9 | 2-Arylidene-1,3-indandiones | 84–98 | 3–93 | 9:1–>20:1 | [5] |

| 2 | 'Clip-Cycle' | Chiral Phosphoric Acid | Bis-homoallylic amines | High | High | - | [6] |

Catalytic Cycle for [3+2] Cycloaddition

Caption: Proposed catalytic cycle for the squaramide-catalyzed [3+2] cycloaddition.

2. Asymmetric Synthesis of Piperidines

The piperidine scaffold is another privileged structure in medicinal chemistry, present in a wide range of pharmaceuticals.[7][8] Key asymmetric routes to piperidines include the aza-Diels-Alder reaction and intramolecular cyclization strategies.

a) Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction, a variation of the Diels-Alder reaction where a nitrogen atom is part of the diene or dienophile, is a powerful tool for constructing six-membered N-heterocycles.[9][10][11]

Experimental Protocol: Organocatalytic Asymmetric Aza-Diels-Alder Reaction

This protocol is a generalized procedure for the organocatalytic enantioselective aza-Diels-Alder reaction.

-

Materials:

-

Aldehyde (1.0 equiv)

-

Amine (1.1 equiv)

-

Diene (1.5 equiv)

-

Chiral organocatalyst (e.g., a proline derivative) (10-20 mol%)

-

Solvent (e.g., DMSO/H₂O)

-

-

Procedure:

-

In a reaction vial, dissolve the aldehyde and amine in the solvent to generate the imine in situ.

-

Add the chiral organocatalyst to the mixture.

-

Add the diene to the reaction mixture.

-

Stir the reaction at the appropriate temperature (e.g., room temperature or -20 °C) and monitor by TLC.[12]

-

Upon completion, quench the reaction and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by flash chromatography.

-

Determine the enantiomeric excess by chiral HPLC.[12]

-

b) Intramolecular Aza-Michael Addition

The intramolecular conjugate addition of a nitrogen nucleophile to an α,β-unsaturated system is a widely used strategy for the synthesis of piperidines.[1]

Experimental Protocol: Intramolecular Aza-Michael Addition for Piperidine Synthesis

This is a representative protocol for the synthesis of substituted piperidines via an intramolecular aza-Michael reaction.

-

Materials:

-

Amino-enone or amino-enoate precursor (1.0 equiv)

-

Base or organocatalyst (e.g., a chiral amine)

-

Solvent (e.g., CH₂Cl₂)

-

-

Procedure:

-

Dissolve the amino-enone/enoate precursor in the chosen solvent.

-

Add the base or organocatalyst to the solution.

-

Stir the reaction mixture at the designated temperature until the starting material is consumed (monitored by TLC).

-

Work up the reaction by quenching with a suitable reagent (e.g., saturated NH₄Cl solution).

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the product by column chromatography.

-

Quantitative Data for Asymmetric Piperidine Synthesis

| Entry | Method | Catalyst | Substrate Scope | Yield (%) | ee (%) | dr | Reference |

| 1 | Biomimetic Aldol | (L)-Proline | Δ¹-Piperideine & ketones | 56 | 94 | - | [12] |